molecular formula C18H24N4O6 B4804130 3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B4804130
M. Wt: 392.4 g/mol
InChI Key: UMBQYGUNYYKHTO-UHFFFAOYSA-N
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Description

3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a pyrazole ring, a morpholine moiety, and a bicyclic heptane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the pyrazole ring and the morpholine moiety. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction with an appropriate leaving group.

    Coupling with the Bicyclic Heptane System: The final step involves the coupling of the pyrazole-morpholine intermediate with the bicyclic heptane system using a carbodiimide coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a ligand that binds to specific proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Shares the bicyclic heptane system but lacks the pyrazole and morpholine moieties.

    1,3-Disubstituted Ureas: Contain similar functional groups but differ in the overall structure and reactivity.

Uniqueness

3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its combination of a pyrazole ring, a morpholine moiety, and a bicyclic heptane system. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

3-[[1-ethyl-5-(morpholine-4-carbonyl)pyrazol-4-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O6/c1-2-22-15(17(24)21-5-7-27-8-6-21)10(9-19-22)20-16(23)13-11-3-4-12(28-11)14(13)18(25)26/h9,11-14H,2-8H2,1H3,(H,20,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBQYGUNYYKHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2C3CCC(C2C(=O)O)O3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 4
3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Reactant of Route 6
3-({[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

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